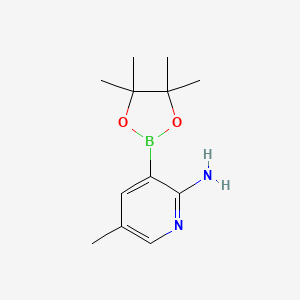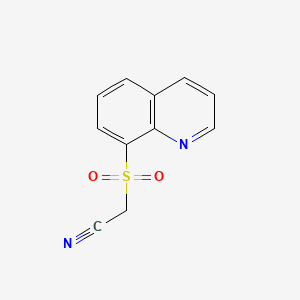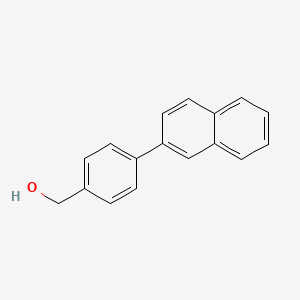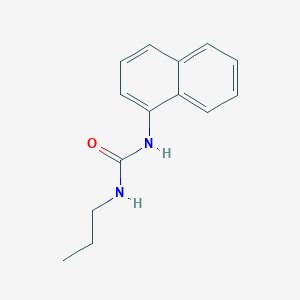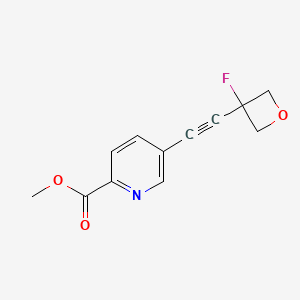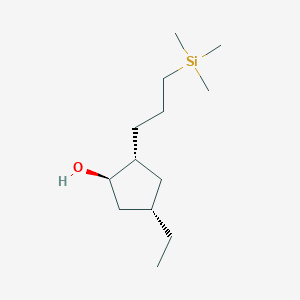
(1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol: is a chiral cyclopentanol derivative. This compound is characterized by its unique structure, which includes an ethyl group and a trimethylsilylpropyl group attached to a cyclopentanol ring. The stereochemistry of the compound is defined by the (1R,2R,4S) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through a Diels-Alder reaction, followed by reduction.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Attachment of the Trimethylsilylpropyl Group: The trimethylsilylpropyl group can be attached through a hydrosilylation reaction, where a silylating agent is used to introduce the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield. Catalysts and reaction conditions are often fine-tuned to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Studies: The compound can be used to study enzyme-catalyzed reactions involving cyclopentanol derivatives.
Medicine:
Drug Development: The unique structure of the compound makes it a potential candidate for drug development, particularly in the design of chiral drugs.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol depends on its specific application. In enzyme studies, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. In drug development, the compound’s chiral centers may interact with biological targets, influencing its pharmacological activity.
Comparación Con Compuestos Similares
(1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanone: The ketone derivative of the compound.
(1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentylamine: The amine derivative of the compound.
Uniqueness:
Chirality: The specific (1R,2R,4S) configuration of (1R,2R,4S)-4-Ethyl-2-(3-(trimethylsilyl)propyl)cyclopentanol gives it unique stereochemical properties.
Functional Groups: The presence of both an ethyl group and a trimethylsilylpropyl group attached to the cyclopentanol ring distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C13H28OSi |
|---|---|
Peso molecular |
228.45 g/mol |
Nombre IUPAC |
(1R,2R,4S)-4-ethyl-2-(3-trimethylsilylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H28OSi/c1-5-11-9-12(13(14)10-11)7-6-8-15(2,3)4/h11-14H,5-10H2,1-4H3/t11-,12+,13+/m0/s1 |
Clave InChI |
ZHTGEGSPKNHQHH-YNEHKIRRSA-N |
SMILES isomérico |
CC[C@H]1C[C@H]([C@@H](C1)O)CCC[Si](C)(C)C |
SMILES canónico |
CCC1CC(C(C1)O)CCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11877446.png)

![7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11877458.png)
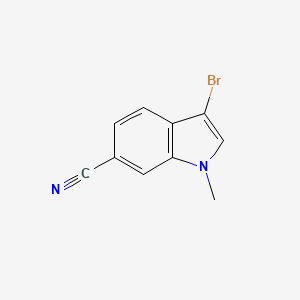
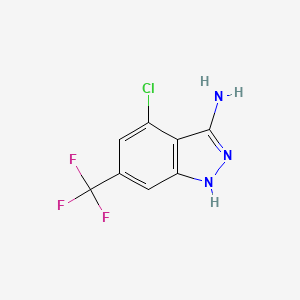
![1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)
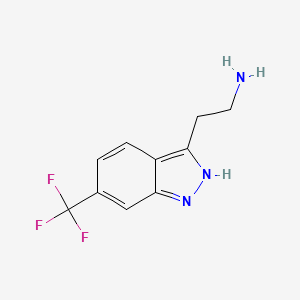
![1,1,5-Trimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11877494.png)
![3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11877507.png)
